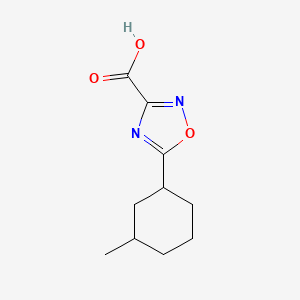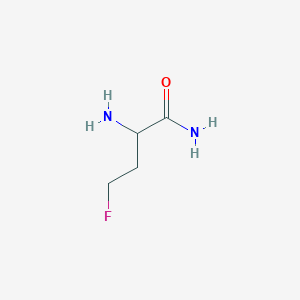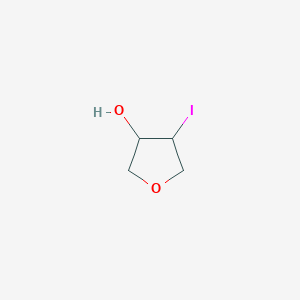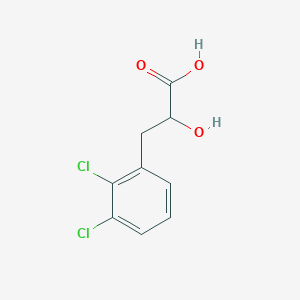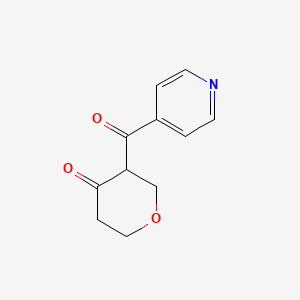
3-(Pyridine-4-carbonyl)oxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridine-4-carbonyl)oxan-4-one is a heterocyclic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound features a pyridine ring fused with an oxan-4-one moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridine-4-carbonyl)oxan-4-one typically involves the reaction of pyridine derivatives with oxan-4-one precursors under controlled conditions. One common method includes the nucleophilic substitution of pyridine at an unsaturated carbon center . This reaction can be facilitated by various catalysts and reagents, such as transition metals or organic bases, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The process may involve multiple purification steps, including crystallization and chromatography, to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridine-4-carbonyl)oxan-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .
Scientific Research Applications
3-(Pyridine-4-carbonyl)oxan-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Pyridine-4-carbonyl)oxan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming stable complexes or alter receptor function by binding to active sites .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridine-3-carbonyl)oxan-4-one: This compound has a similar structure but with the carbonyl group at a different position on the pyridine ring.
Pyridine derivatives: Compounds like 2-cyanopyridine and 4-chlorobenzenesulfinic acid share structural similarities and exhibit comparable chemical properties.
Uniqueness
3-(Pyridine-4-carbonyl)oxan-4-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(pyridine-4-carbonyl)oxan-4-one |
InChI |
InChI=1S/C11H11NO3/c13-10-3-6-15-7-9(10)11(14)8-1-4-12-5-2-8/h1-2,4-5,9H,3,6-7H2 |
InChI Key |
ZASZJCORXVSIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1=O)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13310811.png)
![1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane](/img/structure/B13310818.png)
![4-[(Methylamino)methyl]pyridine-2-sulfonamide](/img/structure/B13310822.png)
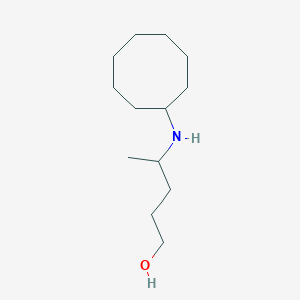
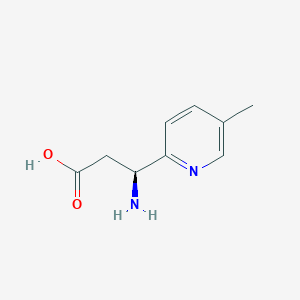
![1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13310833.png)
![1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13310835.png)
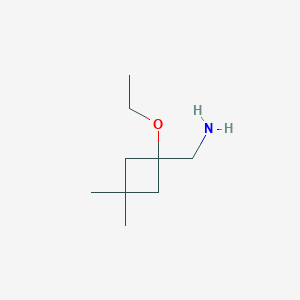
![N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13310839.png)
